N-[3-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propyl]formamide
Overview
Description
N-[3-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propyl]formamide is a complex organic compound that features a benzimidazole core substituted with a propylformamide group and a 2-(2-methylphenoxy)ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propyl]formamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 2-(2-methylphenoxy)ethyl group: This step involves the alkylation of the benzimidazole core with 2-(2-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the propylformamide group: The final step involves the reaction of the intermediate with propyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the phenoxy group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[3-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propyl]formamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its benzimidazole core is known to interact with DNA and proteins, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with benzimidazole cores have shown activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propyl]formamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA, potentially interfering with DNA replication and transcription processes. Additionally, the compound may interact with proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenoxy)ethyl benzimidazole
- Propylformamide benzimidazole derivatives
- Benzimidazole-based compounds with different alkyl or aryl substitutions
Uniqueness
What sets N-[3-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propyl]formamide apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 2-(2-methylphenoxy)ethyl side chain and the propylformamide group enhances its potential interactions with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[3-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]propyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16-7-2-5-10-19(16)25-14-13-23-18-9-4-3-8-17(18)22-20(23)11-6-12-21-15-24/h2-5,7-10,15H,6,11-14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRBRPKBIKCEGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CCCNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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